

Spectroscopic Properties of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (+)-biotin-4-nitrophenyl ester, a crucial reagent in bioconjugation and labeling for life sciences research. Understanding its spectroscopic characteristics is paramount for its effective application in various assays and for the development of novel biotinylated probes. This document details its physical and spectroscopic data, outlines experimental protocols for its characterization, and provides visualizations of its application workflows.

Physicochemical Properties

(+)-Biotin-4-nitrophenyl ester is a white to off-white powder.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (+)-Biotin-4-Nitrophenyl Ester



Property	Value	Reference(s)
Molecular Formula	C16H19N3O5S	[1]
Molecular Weight	365.40 g/mol	[1]
Melting Point	163-165 °C	[1]
Optical Activity	$[\alpha]^{25}$ /D +51° (c=2 in DMF:AcOH 99:1)	[1]
Solubility	Soluble in methanol (25 mg/mL), DMF, and DMSO.	[1]
Appearance	White to off-white powder	[1]

Spectroscopic Data

The spectroscopic profile of (+)-biotin-4-nitrophenyl ester is dominated by the electronic transitions of the p-nitrophenyl group and the vibrational and nuclear magnetic resonance signals from the entire molecular structure.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (+)-biotin-4-nitrophenyl ester is characterized by the strong absorbance of the p-nitrophenyl chromophore. The hydrolysis of the ester bond to release p-nitrophenol can be conveniently monitored using UV-Vis spectroscopy, as p-nitrophenol exhibits a pH-dependent absorbance with maxima around 317 nm (in acidic to neutral solutions) and 400-410 nm (in basic solutions).[2][3][4] An isosbestic point for p-nitrophenol is observed at approximately 347 nm, which can be utilized for accurate quantification of its release regardless of pH fluctuations.[3][5]

Table 2: UV-Vis Spectroscopic Data



Compound	λmax	Molar Absorptivity (ε)	Conditions	Reference(s)
(+)-Biotin-4- nitrophenyl ester	Data not available	Data not available		
p-Nitrophenol (hydrolysis product)	~317 nm	Data varies with pH	Acidic to neutral	[3]
~400-410 nm	15,548 M ⁻¹ cm ⁻¹	pH 8.0	[4]	
347 nm (Isosbestic point)	Concentration- dependent	рН 4-11	[3][5]	_

Fluorescence Spectroscopy

Currently, there is no available data in the searched literature specifically detailing the intrinsic fluorescence properties of (+)-biotin-4-nitrophenyl ester. While some biotin derivatives are fluorescently labeled, the inherent fluorescence of this specific compound is not well-documented.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (+)-biotin-4-nitrophenyl ester. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 3: NMR Spectroscopic Data (Predicted/Typical Ranges)



Nucleus	Chemical Shift (δ) Range (ppm)	Functional Group Assignment	
¹H NMR	8.2 - 8.4	Aromatic protons ortho to -NO ₂	
7.2 - 7.4	Aromatic protons ortho to ester		
6.3 - 6.5	Ureido protons (-NH)		
4.3 - 4.6	Protons on carbons adjacent to sulfur and nitrogen in the biotin ring		
3.1 - 3.3	Proton on carbon adjacent to sulfur in the biotin ring	-	
2.6 - 3.0	Methylene protons adjacent to the ester carbonyl and the thiophane ring	-	
1.4 - 1.8	Methylene protons in the valeric acid side chain	_	
¹³ C NMR	~171	Ester carbonyl carbon	
~163	Ureido carbonyl carbon		
~155	Aromatic carbon attached to the ester oxygen	_	
~145	Aromatic carbon attached to the nitro group	-	
125 - 126	Aromatic C-H carbons	_	
~122	Aromatic C-H carbons	_	
60 - 62	Carbons in the biotin ring adjacent to nitrogen	_	
~55	Carbon in the biotin ring adjacent to sulfur and nitrogen	-	



~40	Carbon in the biotin ring adjacent to sulfur
25 - 35	Methylene carbons in the valeric acid side chain

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (+)-biotin-4-nitrophenyl ester, confirming its identity and structural integrity. Electrospray ionization (ESI) is a common technique for the analysis of such molecules.

Table 4: Mass Spectrometry Data

lonization Mode	Predicted [M+H]+ (m/z)	Key Fragment Ions (m/z)	Fragmentation Pathway	Reference(s)
ESI-MS	366.11	245.09	Loss of p- nitrophenol (C ₆ H ₅ NO ₃)	General ester fragmentation patterns[8]
227.08	Further fragmentation of the biotin moiety	[9]		
139.01	p-Nitrophenoxide anion in negative mode	General ester fragmentation patterns[8]	_	

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.

UV-Vis Spectroscopy

Foundational & Exploratory



Objective: To determine the UV-Vis absorption spectrum of (+)-biotin-4-nitrophenyl ester and to monitor its hydrolysis.

Materials:

- (+)-Biotin-4-nitrophenyl ester
- Methanol or other suitable organic solvent
- Phosphate buffer (pH 7.0)
- Sodium hydroxide solution (e.g., 0.1 M)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation: Prepare a stock solution of (+)-biotin-4-nitrophenyl ester in methanol (e.g., 1 mg/mL).
- Spectrum of the Intact Ester:
 - Dilute the stock solution in methanol to a final concentration of approximately 10-20 μg/mL.
 - Record the UV-Vis spectrum from 200 to 500 nm using methanol as a blank.
 - Identify the wavelength of maximum absorbance (λmax).
- Monitoring Hydrolysis:
 - Add a small aliquot of the stock solution to a cuvette containing a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
 - To accelerate hydrolysis for observation of the p-nitrophenol product, a basic solution (e.g., pH 9 buffer or dilute NaOH) can be used.[2]



 Immediately begin recording spectra at regular time intervals (e.g., every minute) to observe the decrease in the ester's absorbance and the increase in the p-nitrophenoxide absorbance at ~400 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of (+)-biotin-4-nitrophenyl ester.

Materials:

- (+)-Biotin-4-nitrophenyl ester
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of (+)-biotin-4-nitrophenyl ester in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.



 A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of (+)-biotin-4-nitrophenyl ester.

Materials:

- (+)-Biotin-4-nitrophenyl ester
- HPLC-grade methanol or acetonitrile
- Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
- Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

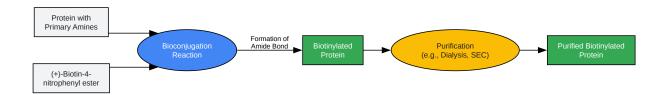
Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 μg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[10]
- · Direct Infusion or LC-MS:
 - Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 μL/min).
 - LC-MS: Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.
- MS and MS/MS Acquisition:
 - Acquire a full scan MS spectrum to identify the protonated molecule [M+H]+.
 - Perform tandem MS (MS/MS) on the precursor ion of interest ([M+H]+) to induce fragmentation and record the resulting product ion spectrum.[11][12]



Experimental Workflows and Signaling Pathways

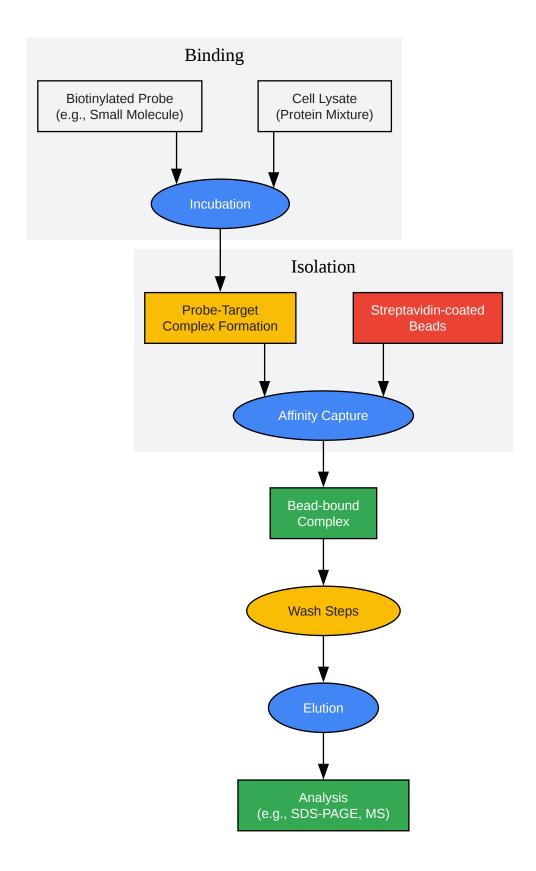
(+)-Biotin-4-nitrophenyl ester is a versatile tool for biotinylating proteins and other biomolecules containing primary amines. The following diagrams illustrate a typical experimental workflow for protein biotinylation and a conceptual representation of its use in affinity-based pull-down assays.



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Workflow for Protein Biotinylation.





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Affinity-Based Pull-Down Assay Workflow.



Conclusion

This technical guide has consolidated the available spectroscopic and physicochemical data for (+)-biotin-4-nitrophenyl ester. While key properties have been outlined, further experimental determination of the UV-Vis molar absorptivity and a detailed mass spectral fragmentation analysis would be beneficial for the research community. The provided protocols offer a foundation for researchers to perform their own characterization and effectively utilize this important bioconjugation reagent. The workflow diagrams illustrate its practical application in common laboratory procedures, highlighting its utility in modern biological and drug discovery research.

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